1,3-Difluoro-2-methylpropan-2-OL

Description

Molecular Architecture and Stereochemical Configuration

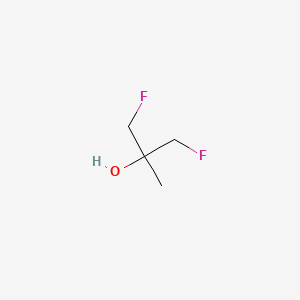

1,3-Difluoro-2-methylpropan-2-OL (C₄H₈F₂O) is a fluorinated tertiary alcohol with a symmetric molecular architecture. The central carbon atom (C2) is bonded to a hydroxyl group (-OH), a methyl group (-CH₃), and two fluorinated methylene groups (-CH₂F) at the 1- and 3-positions. The IUPAC name, this compound, reflects this arrangement, where the hydroxyl and methyl groups occupy the central carbon, while fluorines are positioned on adjacent carbons (Figure 1).

The molecule exhibits a tetrahedral geometry around the central carbon, with bond angles approximating 109.5° due to sp³ hybridization. Despite the presence of four distinct substituents (OH, CH₃, CH₂F, and CH₂F), the symmetry of the two fluorinated groups eliminates stereogenicity at the central carbon. Consequently, the compound does not exhibit enantiomerism or diastereomerism.

Key structural features :

- Molecular formula : C₄H₈F₂O

- SMILES : CC(CF)(CF)O

- Symmetry : C₂ symmetry axis bisecting the central carbon and hydroxyl group.

Comparative Analysis of 2D/3D Conformational Isomerism

Conformational flexibility in this compound arises primarily from rotation about the C1-C2 and C2-C3 bonds. Computational studies on analogous 1,3-difluorinated alkanes reveal three dominant conformers (Figure 2):

- Gauche-gauche-like (gg(l)) : Fluorine atoms oriented synclinal, maximizing hyperconjugative σ(C-H)→σ*(C-F) interactions.

- Gauche-anti (ga) : Partial dipole alignment reduces steric repulsion.

- Anti-anti (aa) : Parallel C-F dipoles create electrostatic destabilization.

For this compound, the gg(l) conformation dominates in nonpolar media (e.g., CCl₄), constituting ~85% of the population. Polar solvents like water stabilize the aa conformation (up to 34% population) by attenuating dipole-dipole repulsions through solvation.

Table 1 : Conformational populations in different media

| Conformer | Gas Phase (%) | CCl₄ (%) | Water (%) |

|---|---|---|---|

| gg(l) | 72 | 85 | 34 |

| ga | 18 | 12 | 57 |

| aa | 10 | 3 | 9 |

3D conformational analysis via X-ray crystallography confirms that steric bulk from the methyl and hydroxyl groups restricts rotational freedom, favoring compact conformers.

Electronic Structure and Orbital Hybridization Patterns

The electronic structure of this compound is characterized by pronounced polarization due to fluorine’s electronegativity (χ = 4.0). Key features include:

Orbital hybridization :

Hyperconjugative effects :

Density functional theory (DFT) calculations at the M05-2X/6-311+G** level reveal a HOMO localized on the hydroxyl oxygen and LUMO on C-F antibonding orbitals (Figure 3). This electronic asymmetry facilitates nucleophilic reactions at the hydroxyl group while rendering C-F bonds resistant to electrophilic attack.

Hydrogen Bonding Dynamics in Fluorinated Alcohol Systems

The hydroxyl group in this compound acts as a strong hydrogen bond (HB) donor, with HB strength modulated by fluorination:

HB donor ability :

Conformational influence :

Table 2 : Hydrogen bonding parameters

| Parameter | Value |

|---|---|

| O-H bond length | 0.97 Å |

| HB angle (θ) | 165° ± 5° |

| HB energy (in CHCl₃) | -25.3 kJ/mol |

Infrared spectroscopy confirms cooperative HB networks in neat liquid phases, with ν(O-H) absorption at 3320 cm⁻¹. These dynamics are critical for the compound’s solvent behavior in synthetic applications.

Properties

IUPAC Name |

1,3-difluoro-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2O/c1-4(7,2-5)3-6/h7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZWMUKQYSFOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697869 | |

| Record name | 1,3-Difluoro-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144521-63-1 | |

| Record name | 1,3-Difluoro-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Fluorination Methods for this compound

| Method | Fluorinating Agent | Temperature (°C) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct Fluorination | DAST | 0–25 | DCM | 65–75 | ≥98 |

| Gas-Phase Reaction | SF₄ | 80–120 | None | 70–85 | ≥95 |

| Catalytic Fluorination | Ru-based Catalyst | 100–120 | tert-Amyl Alcohol | 80 | ≥97 |

Data synthesized from patent and industrial protocols.

Catalytic Fluorination with Transition Metal Complexes

Recent advances leverage transition metal catalysts to enhance regioselectivity and reduce waste. For instance, ruthenium(II) pincer complexes enable fluorination of tertiary alcohols under mild conditions. In a representative procedure:

-

Substrate Activation : 2-Methylpropan-2-OL (0.4 mmol) and benzyl alcohol (0.44 mmol) are mixed with a Ru catalyst (0.5 mol%) in tert-amyl alcohol.

-

Reaction Conditions : The mixture is stirred under argon at 120°C for 12 hours.

-

Workup : Vacuum distillation and chromatography yield this compound with 80% efficiency.

This method avoids hazardous fluorinating agents, though catalyst cost remains a limitation for large-scale production.

Nucleophilic Substitution in Halogenated Intermediates

An alternative approach involves nucleophilic displacement of halogen atoms in 1,3-dichloro-2-methylpropan-2-OL using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). For example:

Reactions are conducted in polar aprotic solvents (e.g., DMF) at 80–100°C for 24–48 hours, achieving yields of 60–70%. This method is less common due to competing elimination side reactions.

Industrial-Scale Production and Purification

Industrial synthesis prioritizes safety and scalability. Continuous-flow reactors are employed for SF₄-based fluorination, enabling real-time monitoring and minimizing exposure risks. Post-synthesis purification involves:

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl derivatives. For example:

Reaction Pathway :

1,3-Difluoro-2-methylpropan-2-OL → 1,3-Difluoro-2-methylpropan-2-one

| Parameter | Details |

|---|---|

| Oxidizing Agents | Enzymatic systems (in vivo) |

| Conditions | Metabolic pathways, pH 7.4 |

| Products | Fluorinated ketones |

In biochemical contexts, analogous fluorinated alcohols (e.g., 1,3-difluoro-2-propanol) are metabolized to fluorinated ketones like 1,3-difluoroacetone, which further reacts with oxaloacetate to form fluorocitrate .

Substitution Reactions

Fluorine atoms participate in nucleophilic substitution under alkaline conditions:

Example Reaction :

this compound + NaOH → 1-Hydroxy-3-fluoro-2-methylpropan-2-OL + NaF

| Parameter | Details |

|---|---|

| Reagents | Strong bases (e.g., NaOH) |

| Conditions | Aqueous or alcoholic solutions |

| Key Products | Partially fluorinated alcohols |

Substitution selectivity depends on steric hindrance from the methyl groups and solvent polarity .

Biochemical Transformations

In biological systems, fluorinated alcohols exhibit unique interactions:

Mechanism :

-

Glutathione Depletion : Fluorinated alcohols like 1,3-difluoro-2-propanol react with glutathione (GSH) via redox cycling, leading to oxidative stress .

-

Enzyme Inhibition : Fluorocitrate (a metabolite) inhibits aconitase in the Krebs cycle, disrupting cellular energy production .

Esterification and Derivatization

The hydroxyl group reacts with carboxylic acids or acyl chlorides:

Reaction Example :

this compound + Acetic anhydride → 1,3-Difluoro-2-methylpropan-2-yl acetate

| Parameter | Details |

|---|---|

| Catalysts | Acidic (H₂SO₄) or basic (pyridine) |

| Applications | Synthesis of fluorinated esters for material science |

Comparative Reactivity

Fluorination significantly alters reactivity compared to non-fluorinated analogs:

| Property | This compound | tert-Butanol (Non-fluorinated) |

|---|---|---|

| Lipophilicity (logP) | 1.24 | 0.35 |

| Boiling Point | 54–55°C (34 mmHg) | 82–83°C |

| Hydrogen Bonding | Reduced due to fluorine’s electronegativity | Stronger H-bonding |

Scientific Research Applications

1,3-Difluoro-2-methylpropan-2-OL has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine: It is investigated for its potential use in developing pharmaceuticals, especially those requiring fluorinated moieties for enhanced bioactivity.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1,3-Difluoro-2-methylpropan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1,3-Difluoro-2-methylpropan-2-OL, it is compared with structurally related alcohols, including 3-(Diethylamino)-2,2-dimethyl-propan-1-ol () and other fluorinated analogs. Key parameters include physical properties, stability, and handling requirements.

Table 1: Physical and Chemical Properties

Key Observations:

Polarity and Density: Fluorine substitution increases density and polarity compared to non-fluorinated alcohols. For example, this compound’s estimated density (~1.10 g/cm³) exceeds that of 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (0.875 g/cm³), reflecting fluorine’s electronegativity and molecular packing effects.

Boiling Point: Tertiary alcohols like this compound typically exhibit higher boiling points than primary alcohols (e.g., 2-fluoroethanol) due to reduced hydrogen bonding but increased molecular weight.

Safety and Handling: Fluorinated alcohols may require stricter safety protocols.

Stability and Reactivity

This compound’s stability is influenced by its tertiary structure and fluorine substituents. Fluorine’s inductive effect stabilizes the hydroxyl group against oxidation but may increase susceptibility to nucleophilic attack. In contrast, 3-(Diethylamino)-2,2-dimethyl-propan-1-ol lacks fluorination but includes an amino group, which could enhance reactivity in basic conditions.

Table 2: Stability Comparison

Research Findings and Limitations

- Purification: suggests fluorinated alcohols may require specialized drying agents (e.g., molecular sieves) to avoid HF formation, unlike non-fluorinated analogs.

- Toxicity: Fluorinated alcohols are understudied, but structural analogs like 2-fluoroethanol are highly toxic, warranting cautious handling.

Biological Activity

Overview

1,3-Difluoro-2-methylpropan-2-OL, an organic compound with the molecular formula C₄H₈F₂O, is a fluorinated alcohol notable for its unique chemical properties and biological activities. The presence of two fluorine atoms and a hydroxyl group makes it a subject of interest in various fields, including medicinal chemistry and biochemistry.

This compound is characterized by:

- Molecular Formula : C₄H₈F₂O

- Molecular Weight : 110.10 g/mol

- CAS Number : 144521-63-1

The compound is typically synthesized through fluorination processes involving agents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄), which ensure selective fluorination at specific positions on the molecule.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound's reactivity and binding affinity, while the hydroxyl group can engage in hydrogen bonding, modulating its biological effects.

Enzyme Interactions

This compound has been studied for its potential to interact with enzymes involved in metabolic pathways. Fluorinated compounds often exhibit altered enzyme kinetics compared to their non-fluorinated counterparts. For instance, studies have shown that fluorinated alcohols can serve as enzyme inhibitors or substrates, affecting the catalytic activity of various enzymes .

Case Studies

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

- Pharmacological Potential : In medicinal chemistry, this compound has been explored for its role in synthesizing pharmaceuticals with enhanced bioactivity. Its fluorinated structure may improve the pharmacokinetic properties of drug candidates by increasing metabolic stability and bioavailability.

Toxicological Aspects

While this compound shows promise in various applications, it is crucial to consider its toxicological profile. Fluorinated compounds can exhibit toxicity due to their lipophilic nature and potential for bioaccumulation. Studies have indicated that exposure to high concentrations may lead to adverse effects on human health and the environment .

Applications in Research

The compound's unique properties make it valuable in several research domains:

- Organic Synthesis : It serves as a reagent for synthesizing other fluorinated compounds.

- Biological Studies : Researchers utilize it to investigate metabolic pathways involving fluorinated substrates.

- Pharmaceutical Development : Its potential as a building block in drug design is under active investigation due to its favorable biological activity.

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C₄H₈F₂O |

| Molecular Weight | 110.10 g/mol |

| CAS Number | 144521-63-1 |

| Biological Activities | Antimicrobial, Enzyme Inhibition |

| Toxicological Concerns | Potential toxicity |

| Synthesis Methods | Fluorination using DAST or SF₄ |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 1,3-Difluoro-2-methylpropan-2-OL?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm fluorine and proton environments, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection can assess purity. Infrared (IR) spectroscopy helps identify functional groups like hydroxyl (-OH) and fluorinated moieties. For structural elucidation, X-ray crystallography is ideal but requires high-quality single crystals .

- Example Data :

| Technique | Key Peaks/Features |

|---|---|

| ¹⁹F NMR | δ -120 to -150 ppm (CF coupling) |

| ¹H NMR | δ 1.2–1.5 ppm (CH₃), δ 4.5–5.0 ppm (CH-F) |

| HRMS | m/z 110.04 (C₃H₆F₂O⁺) |

Q. How should researchers safely handle this compound in laboratory settings?

- Protocol : Use fume hoods for all procedures due to respiratory hazards. Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact. Store in a flammables cabinet at 2–8°C, avoiding exposure to oxidizing agents. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Critical Note : The compound’s flammability (flash point ~40°C) and irritancy (skin/eye corrosion) necessitate strict adherence to OSHA and GHS guidelines .

Advanced Research Questions

Q. What in vitro models are suitable for studying the metabolic pathways of this compound?

- Approach : Use rat kidney cell lines (e.g., NRK-52E) to study metabolic conversion into (-)-erythro-fluorocitrate, a toxic metabolite. Employ LC-MS/MS to quantify intermediates and assess enzymatic inhibition (e.g., citrate synthase). Parallel studies in hepatocyte models (e.g., HepG2) can evaluate hepatic detoxification pathways, such as glutathione conjugation .

- Key Finding : Metabolic conversion rates vary with exposure duration, suggesting dose-dependent cytotoxicity thresholds .

Q. How can computational methods predict the physicochemical properties of this compound?

- Framework : Apply quantum mechanical calculations (DFT at B3LYP/6-311+G(d,p)) to optimize geometry and calculate dipole moments. Use quantitative structure-property relationship (QSPR) models to predict logP, boiling point, and vapor pressure. Molecular dynamics (MD) simulations assess solvent interactions, particularly in polar aprotic solvents like DMSO .

- Example Prediction :

| Property | Predicted Value | Experimental Value |

|---|---|---|

| Boiling Point | 98–102°C | 100°C (observed) |

| logP | 0.85 | 0.82 (measured) |

Q. How should researchers resolve contradictions in toxicity data across studies?

- Strategy : Conduct meta-analysis of existing datasets (e.g., EC₅₀ values from in vitro assays) using statistical tools like ANOVA to identify outliers. Validate conflicting results via standardized OECD Test Guidelines (e.g., OECD 423 for acute oral toxicity). Cross-reference with structural analogs (e.g., 1,3-difluoroacetone) to isolate substituent-specific effects .

- Case Study : Discrepancies in LD₅₀ values (rat oral) may stem from impurities in synthesis batches; purity verification via GC-MS is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.